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molecular formula C24H30N6O B3354504 1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol CAS No. 59689-78-0

1-(5,6-Bis(4-(dimethylamino)phenyl)-1,2,4-triazin-3-yl)piperidin-4-ol

Cat. No. B3354504
M. Wt: 418.5 g/mol
InChI Key: SVWXVHNVPJGNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04008232

Procedure details

Three grams of 5,6-bis(4-dimethylaminophenyl)-3 -methylthio-1,2,4-triazine and 1.5 g. of 4-hydroxypiperidine were heated at about 150° C. for 12 hours. The reaction mixture was treated with water and the product was collected. The product was dissolved in benzene and the solution was slowly added to n-hexane. The solid which precipitated was recrystallized from ethyl acetate to yield 1.6 g. of 5,6-bis(4-dimethylaminophenyl)-3-(4-hydroxypiperidine-1,2,4-triazine, mp about 186°-188° C.
Name
5,6-bis(4-dimethylaminophenyl)-3 -methylthio-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-hydroxypiperidine 1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:26])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11](SC)[N:12]=[N:13][C:14]=2[C:15]2[CH:20]=[CH:19][C:18]([N:21]([CH3:23])[CH3:22])=[CH:17][CH:16]=2)=[CH:5][CH:4]=1.[OH:27][CH:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1.OC1CCNCC1.N1C=CN=CN=1>O>[CH3:1][N:2]([CH3:26])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([N:31]3[CH2:32][CH2:33][CH:28]([OH:27])[CH2:29][CH2:30]3)[N:12]=[N:13][C:14]=2[C:15]2[CH:20]=[CH:19][C:18]([N:21]([CH3:23])[CH3:22])=[CH:17][CH:16]=2)=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
5,6-bis(4-dimethylaminophenyl)-3 -methylthio-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C=C1)C=1N=C(N=NC1C1=CC=C(C=C1)N(C)C)SC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCNCC1
Step Three
Name
4-hydroxypiperidine 1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCNCC1.N1=NC=NC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was collected
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in benzene
ADDITION
Type
ADDITION
Details
the solution was slowly added to n-hexane
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to yield 1.6 g

Outcomes

Product
Name
Type
Smiles
CN(C1=CC=C(C=C1)C=1N=C(N=NC1C1=CC=C(C=C1)N(C)C)N1CCC(CC1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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